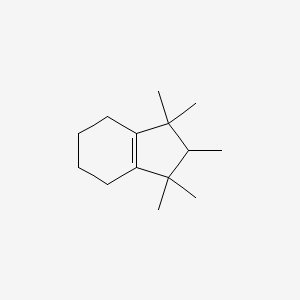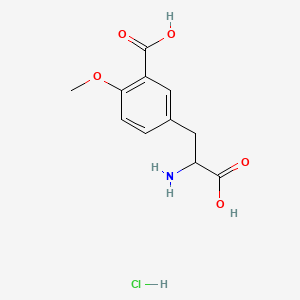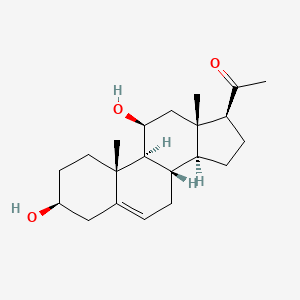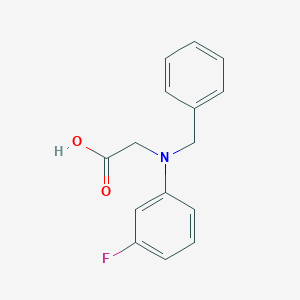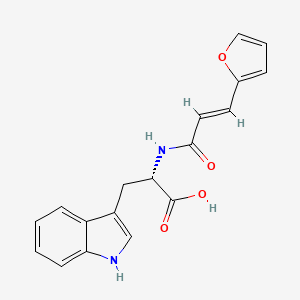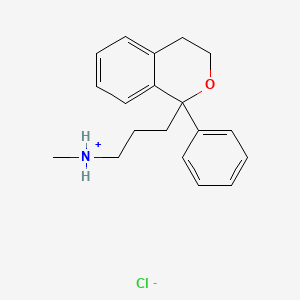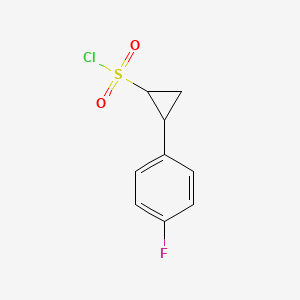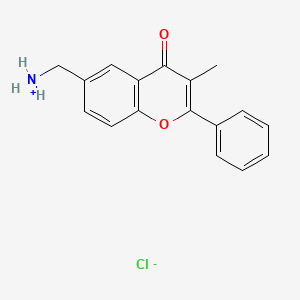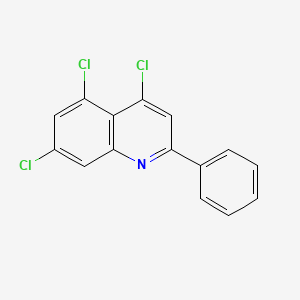![molecular formula C16H22O5 B13747593 Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized based on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (NEt₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with similar stability and reactivity.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Spirocyclic Compounds: Other spirocyclic compounds with varying ring sizes and substituents.
Uniqueness
Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups.
Propiedades
Fórmula molecular |
C16H22O5 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
ethyl (4'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H22O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h3-10H2,1-2H3/t15-/m1/s1 |
Clave InChI |
CROMLMMYHRSTEF-OAHLLOKOSA-N |
SMILES isomérico |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1=O)C)OCCO3 |
SMILES canónico |
CCOC(=O)C1=C2CCCC3(C2(CCC1=O)C)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


